![molecular formula C7H18ClNO2 B1434765 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride CAS No. 1803612-03-4](/img/structure/B1434765.png)
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride
描述
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C7H18ClNO2 and its molecular weight is 183.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, preventing the breakdown of acetylcholine. This interaction is crucial in regulating neurotransmission and can have therapeutic implications for neurological disorders. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can affect cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, this compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This can result in improved cognitive function and memory. In other cell types, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. The compound can also affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound can interact with other biomolecules, such as G-protein coupled receptors, influencing intracellular signaling cascades and altering cellular responses. The compound can also modulate gene expression by binding to transcription factors and influencing their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes can have lasting effects on cellular metabolism and overall cell health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels in the brain. At higher doses, the compound can have toxic effects, leading to symptoms such as nausea, vomiting, and muscle weakness. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic receptors. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an acetylcholinesterase inhibitor. The compound can influence the metabolism of acetylcholine by preventing its breakdown, leading to increased levels of this neurotransmitter. Additionally, this compound can interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation, affecting overall metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its presence in the mitochondria can affect cellular energy metabolism and apoptosis .
属性
IUPAC Name |
2-[2-(propan-2-ylamino)ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2.ClH/c1-7(2)8-3-5-10-6-4-9;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTHLSZNBYHMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


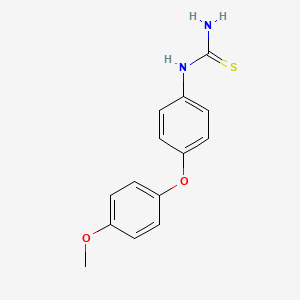
![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)

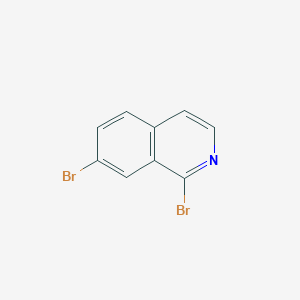

![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1434693.png)

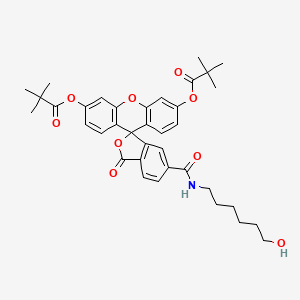

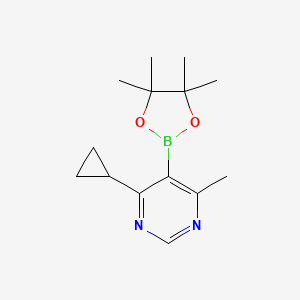
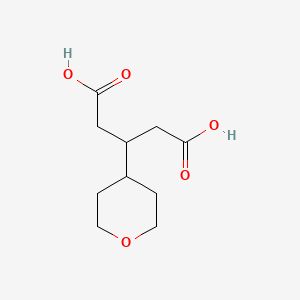
![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
